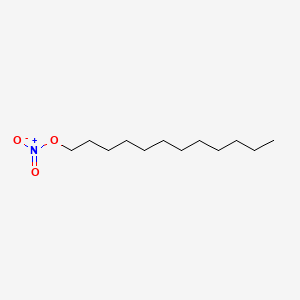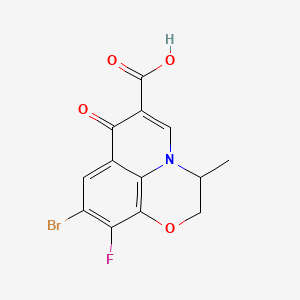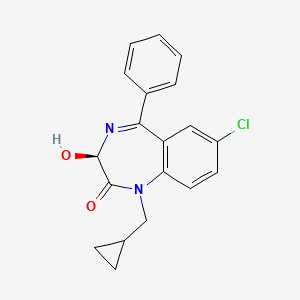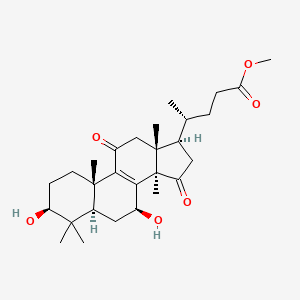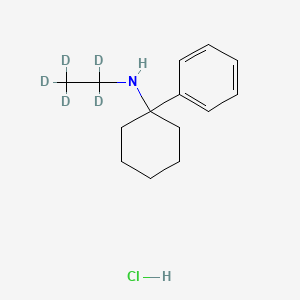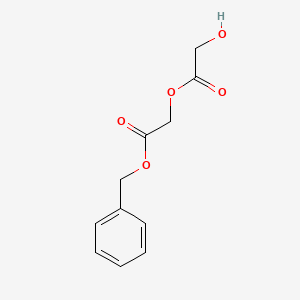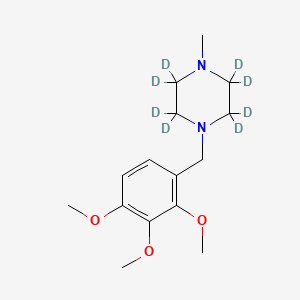
N-Methyl Trimetazidine-d8 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Trimetazidine-d8 Dihydrochloride is a stable isotope-labeled compound with the molecular formula C15H18D8Cl2N2O3 and a molecular weight of 361.33 . It is a derivative of Trimetazidine, a piperazine compound known for its use in the treatment of stable angina pectoris . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various scientific research applications.
Méthodes De Préparation
The synthesis of N-Methyl Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Trimetazidine molecule. The synthetic route typically includes the following steps:
Methylation: The addition of a methyl group to the nitrogen atom in the piperazine ring.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve large-scale deuteration and methylation processes under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
N-Methyl Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form ketopiperazine derivatives.
Substitution: The compound can undergo N-formylation, N-acetylation, or N-methylation at the piperazine ring.
Demethylation: The trimethoxybenzyl moiety can be demethylated at different positions to form desmethyltrimetazidine derivatives.
Common reagents used in these reactions include oxidizing agents, formylating agents, acetylating agents, and methylating agents. The major products formed from these reactions are ketopiperazine, N-formyltrimetazidine, N-acetyltrimetazidine, and desmethyltrimetazidine derivatives .
Applications De Recherche Scientifique
N-Methyl Trimetazidine-d8 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mécanisme D'action
The mechanism of action of N-Methyl Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It is believed to inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long-chain fatty acid β-oxidation while preserving glucose metabolism in the myocardium . This shift in energy substrate utilization helps prevent the acidic conditions that exacerbate ischemic injury, thereby improving cardiac function .
Comparaison Avec Des Composés Similaires
N-Methyl Trimetazidine-d8 Dihydrochloride can be compared with other similar compounds, such as:
Trimetazidine: The parent compound, used for the treatment of stable angina pectoris.
N-Formyltrimetazidine: A derivative formed through N-formylation.
N-Acetyltrimetazidine: A derivative formed through N-acetylation.
Desmethyltrimetazidine: Derivatives formed through demethylation at different positions.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications involving tracer studies and analytical techniques .
Propriétés
Formule moléculaire |
C15H24N2O3 |
|---|---|
Poids moléculaire |
288.41 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2 |
Clé InChI |
SQQDLCAQLUXIPC-UFBJYANTSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H] |
SMILES canonique |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13444028.png)
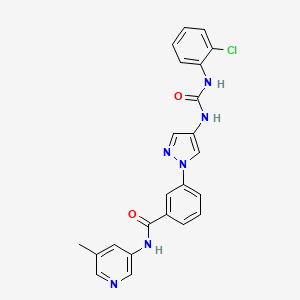
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
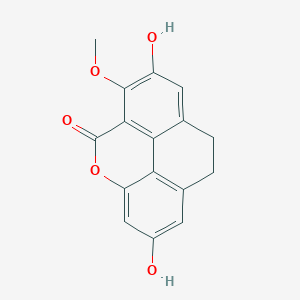
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
